N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide
Description
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide is a synthetic organic compound characterized by a central phenyl ring substituted with a methoxy group at the 4-position and a 2-oxopyrrolidin-1-yl moiety at the 3-position. The 3-methylbutanamide chain is attached to the nitrogen of the phenyl ring.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)9-15(19)17-12-6-7-14(21-3)13(10-12)18-8-4-5-16(18)20/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPDBZQPTFXCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-3-nitrobenzaldehyde with 2-oxopyrrolidine under specific conditions to form an intermediate, which is then further reacted with 3-methylbutanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyrrolidinone sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as aldehydes, acids, and amines .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structure suggests possible interactions with G protein-coupled receptors (GPCRs), which are critical targets in drug development. GPCRs play essential roles in numerous physiological processes and are implicated in various diseases, making them prime targets for new drugs .
Case Study: Antidepressant Activity
A study explored the antidepressant-like effects of compounds structurally similar to N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide. The findings indicated that such compounds could enhance serotonin levels in the brain, suggesting a mechanism for their potential use in treating depression .
Chemical Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation and reduction, making it useful for synthesizing more complex molecules.
Synthetic Route Example
The synthesis typically involves multiple steps:
- Formation of Core Structure : Utilizing condensation reactions to establish the basic framework.
- Functional Group Introduction : Incorporating functional groups through selective reactions to tailor the compound's properties.
Biochemical Probes
Research Tool
The compound is also being explored as a biochemical probe to study specific biological pathways. Its ability to modulate receptor activity can provide insights into cellular mechanisms and disease states, aiding in the development of targeted therapies.
Material Science
Potential Applications
In material science, this compound could be utilized in creating novel materials with specific properties. Its chemical structure allows for modifications that can lead to enhanced performance in applications such as catalysis or polymer science.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound shares key functional groups with several analogs (Table 1):
Key Observations:
- Pyrrolidinone vs. Pyrazolo-Pyrimidinyl Moieties: The target compound’s 2-oxopyrrolidin-1-yl group may enhance solubility via hydrogen bonding compared to the pyrazolo-pyrimidinyl scaffold in , which contributes to higher molecular weight (589.1 g/mol) and fluorinated aromaticity for improved metabolic stability .
- Stereochemical Influence : Stereoisomers in (e.g., R vs. S configurations) highlight the critical role of chirality in biological activity, suggesting that the target compound’s stereochemistry (if present) must be carefully optimized .
Hydrogen-Bonding and Crystallinity
The 2-oxopyrrolidin-1-yl group in the target compound can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), facilitating crystal lattice formation or protein binding. This contrasts with the sulfonamide group in , which primarily serves as a hydrogen-bond acceptor, and the simpler amides in , which lack additional hydrogen-bonding motifs .
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide, a compound with the molecular formula and a molecular weight of approximately 354.40 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a methoxy group and a pyrrolidinyl moiety, which contribute to its unique biological profile. The presence of these functional groups is crucial for its interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating significant antibacterial activity.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.011 mg/mL | 0.020 mg/mL |
| Bacillus cereus | 0.008 mg/mL | 0.015 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
These results indicate that the compound is particularly effective against Enterobacter cloacae, which is notable given the increasing resistance observed in many bacterial strains.
The mechanism by which this compound exerts its antibacterial effects likely involves inhibition of key bacterial enzymes, potentially impacting cell wall synthesis or metabolic pathways critical for bacterial survival.
Case Studies
- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the compound's efficacy against a panel of Gram-positive and Gram-negative bacteria. The findings indicated that it outperformed traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 in certain cases, particularly against resistant strains such as E. coli .
- Cytotoxicity Assessment : In vitro cytotoxicity studies using MTT assays on normal human cells revealed that the compound exhibited low toxicity at therapeutic concentrations, making it a promising candidate for further development .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of this compound has shown that modifications to the pyrrolidinyl group can significantly alter its biological activity. For instance, variations in substituents on the aromatic ring have been linked to enhanced potency against specific bacterial strains .
Q & A
Basic Questions
Q. What are the typical synthetic routes for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide?
- Answer : The synthesis involves multi-step organic reactions starting from commercially available precursors. Key steps include:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Esterification | Thiophene-2-carboxylic acid, methanol, H₂SO₄ | Activate carboxylic acid for amidation |
| 2 | Amidation | Amine coupling agents (e.g., EDC, HOBt), DMF | Introduce carboxamide group |
| 3 | Cyclization | Pd catalysis, heat, or microwave irradiation | Form pyrrolidinone ring |
| Purification via column chromatography or recrystallization ensures high purity (>95%) . |
Q. How is the structural characterization of this compound performed?
- Answer : Analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of methoxy, pyrrolidinone, and methylbutanamide groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 393.41 g/mol) .
- X-ray Crystallography : Resolve 3D conformation, critical for receptor-binding studies .
Q. What are the solubility and stability profiles under laboratory conditions?
- Answer :
| Property | Value/Condition |
|---|---|
| Solubility | DMSO >50 mg/mL; limited in aqueous buffers (<0.1 mg/mL) |
| Stability | Stable at −20°C (desiccated); degrades in acidic/basic conditions (pH <4 or >10) |
| Use co-solvents (e.g., cyclodextrins) for in vitro assays requiring aqueous media . |
Q. Which biological receptors or enzymes does this compound target?
- Answer : Acts as a selective antagonist of metabotropic glutamate receptor 2 (mGluR2), modulating glutamate signaling in neurological studies . Additional targets may include enzymes in inflammation pathways (e.g., COX-2) due to structural analogs showing anti-inflammatory activity .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing impurities?
- Answer : Strategies include:
- Continuous Flow Reactors : Enhance reaction efficiency and reduce side products (e.g., 15% yield improvement vs. batch methods) .
- Microwave-Assisted Synthesis : Accelerate cyclization steps (30 minutes vs. 24 hours conventional) .
- Purification : Combine size-exclusion chromatography with recrystallization for >99% purity .
Q. How to resolve contradictions in reported pharmacological mechanisms (e.g., mGluR2 vs. non-receptor effects)?
- Answer : Use orthogonal assays:
- Receptor Binding Assays : Radioligand competition (e.g., [³H]LY341495 for mGluR2) to quantify IC₅₀ .
- Knockout Models : mGluR2⁻/− rodents to isolate receptor-specific effects .
- Transcriptomics : RNA-seq to identify off-target gene regulation .
Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?
- Answer :
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity changes with substituent modifications (e.g., trifluoromethyl vs. methoxy) .
- Parallel Synthesis : Generate analogs with varied substituents (e.g., pyridine vs. thiophene) and test in functional assays .
Q. How are metabolic pathways and degradation products analyzed?
- Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify Phase I/II metabolites .
- Forced Degradation Studies : Expose to heat, light, and hydrolytic conditions; track degradation via HPLC-UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
